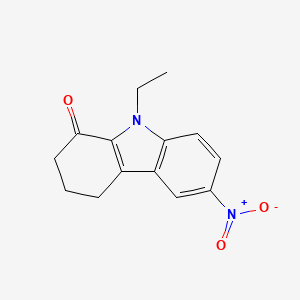

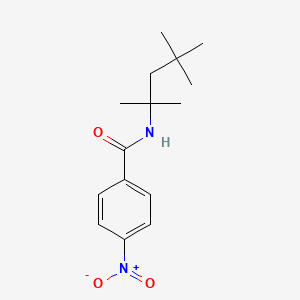

![molecular formula C21H25N3O B5515945 N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)

N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The imidazo[1,2-a]pyridine core is a key feature in various chemical compounds with diverse applications. It forms a versatile architecture for stable N-heterocyclic carbenes and other derivatives with significant biochemical relevance (Alcarazo et al., 2005).

Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives are synthesized using various methods, including cascade reactions and C-H functionalizations. These methods aim to maximize atom economy and enrich functional group diversity in the final product (Yu et al., 2018). For instance, the compound 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, a related compound, is obtained through ring closure, Suzuki reaction, hydrolysis, and amidation reactions (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. These analyses reveal the complex interactions and structural confirmations of these compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including nucleophilic additions and cycloadditions. These reactions lead to the production of novel compounds with potential biochemical applications (Pan et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as their crystal structure and conformation, are studied using techniques like X-ray diffraction and density functional theory (DFT). These studies help in understanding the stability and reactivity of the compounds (Qin et al., 2019).

Chemical Properties Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a range of chemical properties, including their reactivity in C-H functionalizations and their potential as intermediates in organic synthesis. These properties are explored to develop novel chemical entities with diverse applications (Yu et al., 2018).

科学的研究の応用

Chemical Synthesis and Structural Modification

Research on imidazo[1,2-a]pyridine derivatives, including compounds structurally related to N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide, highlights their significance in the synthesis of potent chemical entities. The exploration of imidazo[1,2-a]pyridine scaffolds has led to the discovery of various synthetic methodologies aimed at enhancing their chemical diversity and potential biological activities. For instance, studies have developed one-pot synthesis techniques for imidazo[1,5-a]pyridines, demonstrating the ability to introduce various substituents and showcasing the versatility of this heterocyclic framework (Crawforth & Paoletti, 2009). Additionally, the design and synthesis of imidazo[1,2-a]pyridine derivatives have been explored for their potential as fluorescent probes for mercury ion detection, underscoring their utility in environmental and analytical chemistry (Shao et al., 2011).

Pharmacological Research

While specifically excluding drug use and dosage details, it's noteworthy to mention that the structural motif of this compound is of interest in pharmacological research for exploring potential therapeutic applications. The modification and evaluation of imidazo[1,2-a]pyridine derivatives have been a focus for discovering new antiviral, antibacterial, and anti-inflammatory agents, reflecting the broad applicability of this chemical structure in drug discovery.

Heterocyclic Chemistry and N-Heterocyclic Carbenes

The imidazo[1,2-a]pyridine core is also significant in the development of stable N-heterocyclic carbenes (NHCs), showcasing its versatility beyond pharmaceutical applications. Research has demonstrated the utility of imidazo[1,2-a]pyridine-based NHCs in catalysis and material science, offering new avenues for chemical synthesis and industrial applications (Alcarazo et al., 2005).

特性

IUPAC Name |

N-butyl-2-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-4-5-12-23(14-18-9-7-6-8-16(18)2)21(25)19-10-11-20-22-17(3)13-24(20)15-19/h6-11,13,15H,4-5,12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFFJLWAHYHDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1C)C(=O)C2=CN3C=C(N=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)